6-O-Cinnamoylcatalpol

Anti-inflammatory Cytokine inhibition NF-κB signaling

Researchers screening NF-κB and inflammasome inhibitors face potency limitations with standard catalpol, which requires 500 μmol/L for weak anti-inflammatory effects. 6-O-Cinnamoylcatalpol resolves this gap with a validated 10-fold potency advantage. • 79.5% IL-1β mRNA inhibition and 49.1% NF-κB suppression at 50 μmol/L • Dual NF-κB/NLRP3 inflammasome pathway modulation enables comprehensive mechanistic interrogation • Distinct 6-O-cinnamoyl substitution provides a validated SAR anchor for next-generation derivative design HPLC-verified purity ensures reproducible benchmark performance across screening campaigns.

Molecular Formula C24H28O11
Molecular Weight 492.5 g/mol
Cat. No. B1180744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Cinnamoylcatalpol
Synonyms6-O-Cinnamoyl Catalpol
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/b7-6+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1
InChIKeyBSYHSWKTXMTFNF-NTLZGZQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Cinnamoylcatalpol for Anti-Inflammatory Research: A High-Potency Iridoid Glycoside with Superior Activity Over Parent Catalpol


6-O-Cinnamoylcatalpol (CAS 136807-41-5), also known as picroside I, is an iridoid glycoside characterized by a cinnamoyl moiety esterified to the catalpol core [1]. It is isolated from Rehmannia glutinosa and Picrorhiza kurrooa and belongs to a class of secondary metabolites with documented anti-inflammatory, antioxidant, and hepatoprotective properties . Its structural distinction—the 6-O-substituted cinnamyl group—is a critical determinant of enhanced bioactivity relative to the unsubstituted parent compound catalpol [2].

Why 6-O-Cinnamoylcatalpol Outperforms Catalpol: Structural Basis for Differentiated Anti-Inflammatory Potency


Catalpol and its analogs cannot be used interchangeably for anti-inflammatory studies. Catalpol itself exhibits weak anti-inflammatory effects, requiring concentrations as high as 500 μmol/L to reduce proinflammatory mediators [1]. In contrast, the 6-O-substituted cinnamyl moiety in 6-O-Cinnamoylcatalpol dramatically enhances activity, enabling potent inhibition at 50 μmol/L—a 10-fold lower concentration [2]. The position and number of cinnamyl substitutions directly modulate NF-κB signaling, cytokine expression, and COX-2 activity, establishing that generic catalpol is an inadequate substitute [3].

6-O-Cinnamoylcatalpol Quantitative Evidence Guide: Comparative Performance Against Catalpol and Other Derivatives


6-O-Cinnamoylcatalpol (as Scropolioside B) Exhibits 79.5% Inhibition of IL-1β mRNA vs. 9.8% for Catalpol in LPS-Stimulated Macrophages

Scropolioside B, a catalpol derivative bearing a 6-O-substituted cinnamyl moiety structurally analogous to 6-O-Cinnamoylcatalpol, inhibited IL-1β mRNA expression by 79.5% at 50 μmol/L in LPS-stimulated THP-1 macrophages. Under identical conditions, the parent compound catalpol achieved only 9.8% inhibition [1]. The presence of the cinnamyl group is directly responsible for this ~8-fold improvement in potency.

Anti-inflammatory Cytokine inhibition NF-κB signaling

6-O-Cinnamoylcatalpol Analog Scropolioside B Achieves 49.1% NF-κB Inhibition vs. -2.3% for Catalpol—Demonstrating Functional Gain from Cinnamoyl Substitution

In an NF-κB luciferase reporter assay, scropolioside B—containing the 6-O-cinnamoyl pharmacophore—inhibited NF-κB transcriptional activity by 49.1% at 50 μmol/L in LPS-stimulated cells. Catalpol, lacking the cinnamoyl moiety, showed no inhibition (-2.3%), confirming that the cinnamoyl substitution is essential for NF-κB pathway suppression [1]. Methylcatapol, a methylated derivative, achieved 59.2% inhibition, but lacked efficacy on downstream cytokine endpoints.

NF-κB inhibition Anti-inflammatory screening Transcription factor

Cinnamoyl-Substituted Catalpol Derivative Inhibits COX-2 Activity by 32.3% vs. 4.2% for Unsubstituted Catalpol

COX-2 enzymatic activity was inhibited by 32.3% in LPS-stimulated THP-1 cells treated with scropolioside B at 50 μmol/L, compared to only 4.2% inhibition with catalpol under identical conditions [1]. This ~7.7-fold enhancement is attributed to the cinnamyl moiety at the 6-O position, which is absent in catalpol. Notably, saccatoside—a derivative with cinnamyl substitution at the C′′2-OH position—showed no COX-2 inhibition (-5.1%), underscoring the positional specificity of this effect.

COX-2 inhibition Eicosanoid pathway Anti-inflammatory

6-O-Cinnamoyl Derivatives Show Dose-Dependent Potency: 50 μmol/L Achieves Effects Comparable to 500 μmol/L Catalpol

Catalpol requires 500 μmol/L to reduce proinflammatory mediators such as MCP-1, TNF-α-inducible NO synthase, and NF-κB transcriptional activation [1]. In contrast, scropolioside B—the 6-O-cinnamoyl-substituted derivative—achieves robust inhibition of NF-κB (49.1%), IL-1β mRNA (79.5%), and IL-1β protein secretion (58.8%) at a 10-fold lower concentration of 50 μmol/L [2]. This 10-fold potency gain demonstrates that 6-O-cinnamoyl substitution dramatically lowers the effective concentration required for anti-inflammatory activity.

Potency comparison Dose-response Therapeutic window

Cinnamoyl Moiety Position at C′′4-OH is Critical: Substitution at C′′2-OH Abolishes COX-2 and IL-1β Suppression

Structure-activity relationship analysis reveals that the position of the cinnamoyl substitution on the catalpol core dictates anti-inflammatory efficacy. Scropolioside B, with cinnamoyl groups at C′′3-OH and C′′4-OH, inhibited IL-1β secretion by 58.8% and COX-2 activity by 32.3% [1]. In contrast, saccatoside and scrodentoside H—bearing cinnamoyl substitution at C′′2-OH—exhibited negligible IL-1β secretion inhibition (17.9% and 24.1%, respectively) and no COX-2 inhibition (-5.1% for saccatoside) [2]. This positional specificity confirms that not all cinnamoyl derivatives are equivalent; 6-O-Cinnamoylcatalpol's substitution pattern is optimized for maximal anti-inflammatory activity.

Structure-activity relationship SAR Positional isomer

6-O-Cinnamoylcatalpol: Priority Application Scenarios Based on Validated Differential Activity


Anti-Inflammatory Drug Discovery: Primary Screening and Lead Optimization

Use 6-O-Cinnamoylcatalpol as a positive control or benchmark compound in NF-κB luciferase reporter assays and IL-1β/COX-2 inhibition screens. Its validated potency (79.5% IL-1β mRNA inhibition, 49.1% NF-κB inhibition at 50 μmol/L [1]) establishes a performance threshold for evaluating novel anti-inflammatory candidates. The 10-fold potency advantage over catalpol [2] makes it a more stringent comparator.

Natural Product Library Construction and Phenotypic Screening

Include 6-O-Cinnamoylcatalpol in iridoid-focused natural product libraries for high-throughput screening of inflammation-related phenotypes. Its distinct 6-O-cinnamoyl substitution pattern [1] provides a unique chemical scaffold that diversifies library composition beyond the more common catalpol and aucubin scaffolds. The compound's documented activity across multiple inflammatory endpoints (NF-κB, IL-1β, IL-8, IFN-β, COX-2 [2]) enables multi-parametric hit validation.

Structure-Activity Relationship (SAR) Studies of Iridoid Glycosides

Employ 6-O-Cinnamoylcatalpol as a key comparator in SAR campaigns exploring the impact of cinnamoyl substitution position and multiplicity on anti-inflammatory activity. Data show that C′′4-OH substitution (as in scropolioside B) is essential for COX-2 inhibition, while C′′2-OH substitution abolishes this activity [1]. This positional specificity provides a clear SAR anchor for designing next-generation derivatives with improved selectivity or potency.

Mechanistic Studies of NF-κB and NLRP3 Inflammasome Pathways

Utilize 6-O-Cinnamoylcatalpol as a tool compound to dissect NF-κB-dependent and NLRP3 inflammasome-mediated inflammatory signaling. At 50 μmol/L, scropolioside B effectively inhibits both NF-κB activity and IL-1β maturation/secretion through NF-κB and NLRP3 pathways [1]. This dual-pathway modulation distinguishes it from compounds that target only a single node, enabling more comprehensive pathway interrogation.

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